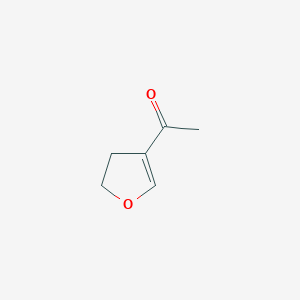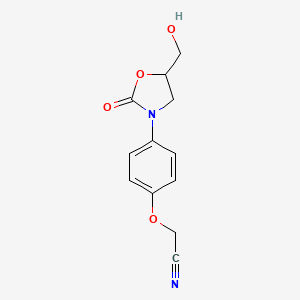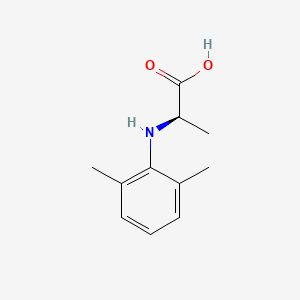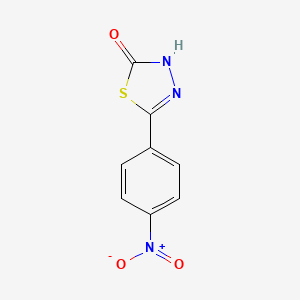![molecular formula C12H9N3O2 B12896684 3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one CAS No. 117840-05-8](/img/structure/B12896684.png)
3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(p-Tolyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of isoxazolo[5,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 3-(p-Tolyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one consists of an isoxazole ring fused to a pyrimidine ring, with a p-tolyl group attached to the isoxazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Tolyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-methylisoxazole with 1,3-dielectrophiles under reflux conditions in pyridine . Another approach includes the use of Mannich bases in pyridine, leading to the formation of substituted isoxazolopyridines .
Industrial Production Methods
Industrial production methods for 3-(p-Tolyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, can be applied to produce this compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-(p-Tolyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, partially hydrogenated analogs, and substituted isoxazolo[5,4-d]pyrimidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(p-Tolyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 3-(p-Tolyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs) involved in cell cycle regulation, thereby exhibiting antitumor activity . The exact molecular targets and pathways can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities and applications.
Triazolo[1,5-c]pyrimidine: Known for its potential as a CDK inhibitor and antitumor agent.
Uniqueness
3-(p-Tolyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one is unique due to its specific structural features, such as the fusion of the isoxazole and pyrimidine rings and the presence of the p-tolyl group
Eigenschaften
CAS-Nummer |
117840-05-8 |
|---|---|
Molekularformel |
C12H9N3O2 |
Molekulargewicht |
227.22 g/mol |
IUPAC-Name |
3-(4-methylphenyl)-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H9N3O2/c1-7-2-4-8(5-3-7)10-9-11(16)13-6-14-12(9)17-15-10/h2-6H,1H3,(H,13,14,16) |
InChI-Schlüssel |
YAGJLQQQWDDSKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NOC3=C2C(=O)NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


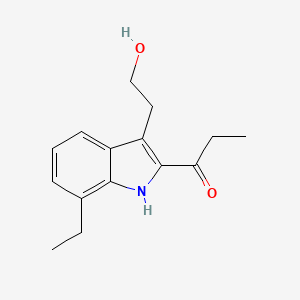

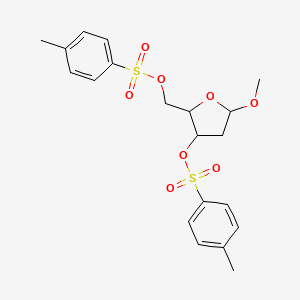

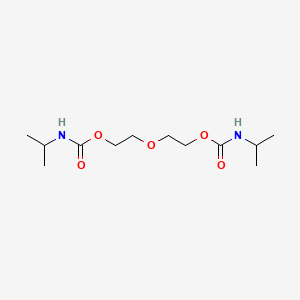
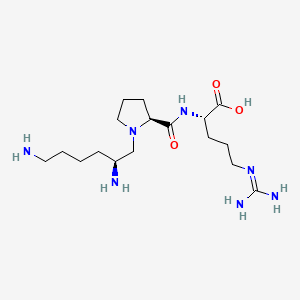
![8-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-3-phenyl-](/img/structure/B12896657.png)

